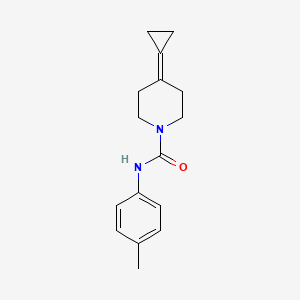

4-cyclopropylidene-N-(p-tolyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

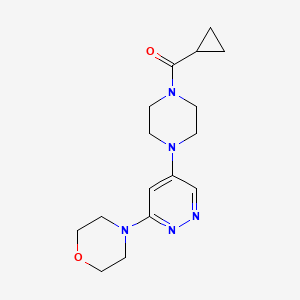

説明

4-cyclopropylidene-N-(p-tolyl)piperidine-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC belongs to the class of piperidine-based compounds and has a unique cyclopropylidene group that makes it structurally distinct from other piperidine derivatives.

科学的研究の応用

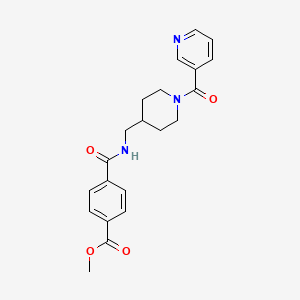

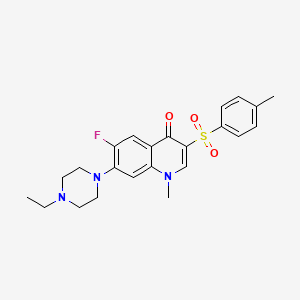

Novel Heterocyclic Compounds Synthesis

Research into the applications of piperidine and its derivatives has led to the development of various novel heterocyclic compounds. For instance, piperidinium derivatives have been synthesized through reactions involving primary amines and formaldehyde, leading to compounds with potential utility in medicinal chemistry due to their structural diversity (Dotsenko et al., 2012). Additionally, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized, showing antibacterial activities, highlighting the potential of piperidine derivatives in developing new antibacterial agents (Pouramiri et al., 2017).

Crystal Structure Analysis

The crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, providing insights into the conformational properties of piperidine derivatives, which are crucial for understanding their reactivity and interaction in biological systems (Szafran et al., 2007).

Organic Synthesis and Catalysis

Piperidine derivatives have been employed in various organic synthesis and catalysis processes. For example, iron-catalyzed reactions have utilized piperidine derivatives for the synthesis of azacycles, showcasing the versatility of these compounds in facilitating complex chemical transformations (Bolm et al., 2004). Furthermore, the synthesis of curcumin mimics involving piperidinecarboxamides illustrates the application of these compounds in designing molecules with anti-proliferative properties (Fawzy et al., 2019).

Antimicrobial Activity

Piperidine derivatives have also been explored for their antimicrobial properties. Research on spiro-piperidin-4-ones has led to the discovery of compounds with significant activity against Mycobacterium tuberculosis, offering a new avenue for tackling bacterial infections (Kumar et al., 2008).

作用機序

Target of Action

The primary target of 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide is the chemokine receptor CCR5 . CCR5 is a seven-transmembrane G-protein coupled receptor that plays an essential role in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The compound affects the signaling pathway of the chemokine receptor CCR5 . This fact has inspired much research to identify new CCR5 antagonists .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 envelope-mediated membrane fusion . This inhibition is a result of the compound’s interaction with the CCR5 receptor, which is an essential co-receptor in the process of HIV-1 entry .

生化学分析

Biochemical Properties

It is known that piperidine derivatives, which include this compound, possess various biological activities . These activities could be related to the interactions of the compound with enzymes, proteins, and other biomolecules .

Molecular Mechanism

The molecular mechanism of action of 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Piperidine derivatives have been shown to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

特性

IUPAC Name |

4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-12-2-6-15(7-3-12)17-16(19)18-10-8-14(9-11-18)13-4-5-13/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEIXEBEGCRSAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(=C3CC3)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2380209.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2380210.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B2380212.png)

![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)

![N-[(2-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2380219.png)

![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)